3-m-Tolyl-pyrazine-2-carboxylic acid
CAS No.:
Cat. No.: VC18679351
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10N2O2 |
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Molecular Weight | 214.22 g/mol |
IUPAC Name | 3-(3-methylphenyl)pyrazine-2-carboxylic acid |
Standard InChI | InChI=1S/C12H10N2O2/c1-8-3-2-4-9(7-8)10-11(12(15)16)14-6-5-13-10/h2-7H,1H3,(H,15,16) |
Standard InChI Key | IMKZWUOBKVALKY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)C2=NC=CN=C2C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-m-Tolyl-pyrazine-2-carboxylic acid belongs to the pyrazinecarboxylic acid family, featuring:
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Pyrazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
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Substituents:
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Carboxylic acid (-COOH) at position 2.
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3-Methylphenyl (m-tolyl) group at position 3.
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Table 1: Fundamental Chemical Data
Property | Value | Source |
---|---|---|
CAS Number | 1204585-81-8 | |
Molecular Formula | ||
Molecular Weight | 214.22 g/mol | |
Density | Not reported | |
Melting/Boiling Points | Not reported |
Structural Analysis
The meta-tolyl group introduces steric and electronic effects that influence reactivity. The carboxylic acid moiety enhances hydrogen-bonding capacity, critical for interactions in biological systems or crystallization .
Synthesis and Manufacturing
Table 2: Representative Pyrazinecarboxylic Acid Syntheses
Challenges and Optimization
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Regioselectivity: Positional control during substitution requires careful catalyst selection .
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Purification: Hydrophilic carboxylic acids often necessitate chromatographic or recrystallization techniques .
Physicochemical Properties
Acidity and Solubility
Pyrazinecarboxylic acids typically exhibit pKa values between 3.5–4.5 due to the electron-withdrawing pyrazine ring . For 3-m-Tolyl-pyrazine-2-carboxylic acid:
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Predicted pKa: ~3.8 (analogous to 3-aminopyrazine-2-carboxylic acid) .
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, methanol) but poor in nonpolar solvents .
Stability
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Thermal Stability: Pyrazine derivatives generally decompose above 200°C .
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Photolytic Sensitivity: Aromatic systems may require protection from UV light .
Spectroscopic Characterization
Vibrational Spectroscopy
FTIR and Raman spectra of related compounds reveal:
Table 3: Predicted and NMR Shifts (DMSO-d)
Position | δ (ppm) | δ (ppm) | Assignment |
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Pyrazine C-H | 8.5–9.2 | 145–155 | Aromatic protons |
m-Tolyl CH | 2.3 (s) | 21.5 | Methyl group |
COOH | 12.5 (br) | 167–170 | Carboxylic acid |
Data inferred from 3-amino-2-pyrazinecarboxylic acid studies .
Mass Spectrometry
Biological and Industrial Applications
Pharmaceutical Intermediates
Pyrazinecarboxylic acids are precursors to:
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Antitubercular Agents: Pyrazinamide derivatives inhibit Mycobacterium tuberculosis via PanD degradation .
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Antifungals: 6-Chloropyrazine-2-carboxamides show IC values as low as 0.026 mmol·dm against algae .
Agrochemical Uses
Table 4: Biological Activities of Analogous Compounds
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